molecular formula C13H12ClNO3 B3155137 Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate CAS No. 79249-35-7

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate

Cat. No.: B3155137
CAS No.: 79249-35-7
M. Wt: 265.69 g/mol
InChI Key: ZIRXQZKVTVOTFS-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate (CAS 79249-35-7) is a versatile quinoline-based chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. The 2-chloro-7-methoxyquinoline core is a recognized pharmacophore in the design of novel therapeutic agents. Research has identified analogues of this scaffold as promising leads with potent cytotoxic activity against challenging cancer cell lines, including neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) . Furthermore, the 2-chloro-7-methoxyquinoline structure serves as a key intermediate in the synthesis of compounds designed as colchicine binding site inhibitors (CBSIs) . These inhibitors target tubulin polymerization, a critical mechanism for halting cell division in proliferating cancer cells . The molecular formula of the compound is C13H12ClNO3 and it has a molecular weight of 265.69 g/mol . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-17-10-4-3-8-5-9(6-12(16)18-2)13(14)15-11(8)7-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRXQZKVTVOTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258051
Record name Methyl 2-chloro-7-methoxy-3-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79249-35-7
Record name Methyl 2-chloro-7-methoxy-3-quinolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79249-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-7-methoxy-3-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate typically involves the reaction of 2-chloro-7-methoxyquinoline with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinoline-2,4-dione derivatives.

    Reduction Reactions: Formation of alcohol derivatives of the original ester compound.

Scientific Research Applications

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate Quinoline - 2-Cl, 7-OCH₃, 3-(methyl ester) Potential medicinal applications (quinoline-based drugs); planar structure for π-stacking interactions.
Diethyl 2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]propanedioate Quinoline - 2-Cl, 7-OCH₃, propanedioate ester Used as intermediates in synthesizing α,β-unsaturated esters via Horner–Wadsworth–Emmons reactions.
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate Imidazole - 2,5-diphenyl, 4-(ethyl ester) Antimicrobial activity; imidazole’s hydrogen-bonding capability enhances bioactivity.
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole - 5-(2-hydroxyphenyl), 2-(methyl ester) Forms hydrogen bonds (O–H⋯N); used in metal-organic frameworks (MOFs) due to tetrazole’s coordination versatility.
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate Coumarin (chromen) - 7-OCH₃, 2-oxo, oxyacetate ester Coumarin derivatives exhibit fluorescence and anticoagulant properties; ester enhances solubility.

Biological Activity

Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring, which is known for its diverse biological activities. The chloro and methoxy substituents on the quinoline scaffold contribute to its unique chemical properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 3lE. coli7.812 µg/mL
Compound 3lC. albicans31.125 µg/mL
Compound 3cS. aureusModerate activity
Compound 3dP. aeruginosaModerate activity

In one study, a series of quinoline derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain compounds demonstrated potent activity against E. coli and C. albicans, suggesting that this compound may also possess similar efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Cytotoxicity Testing

In a comparative study assessing the cytotoxic effects of different quinoline derivatives on human cancer cell lines (including MCF-7 breast adenocarcinoma and LoVo colon adenocarcinoma), this compound exhibited notable antiproliferative activity. The IC50 values for these tests were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer agent .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways, leading to its observed antimicrobial and anticancer activities .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-chloro-7-methoxyquinolin-3-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoline derivatives often involves coupling reactions, cyclization, or esterification. For example:

  • Knoevenagel condensation : Reacting 2-chloro-7-methoxyquinoline-3-carbaldehyde with methyl acetoacetate in the presence of a base (e.g., piperidine) under reflux conditions .
  • Esterification : Using thionyl chloride (SOCl₂) to activate carboxylic acid intermediates, followed by reaction with methanol to form the ester moiety .
  • Catalytic optimization : Anhydrous ZnCl₂ or sodium methoxide can enhance reaction efficiency in multi-step syntheses .

Q. Key Parameters for Optimization :

ParameterTypical RangeImpact on Yield
Temperature80–120°C↑↑ (controlled)
Catalyst loading5–10 mol%Maximizes rate
Solvent polarityPolar aprotic (e.g., DMF)↑ Reaction rate

Validation : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for structure solution and refinement. Collect data on a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • NMR spectroscopy : Confirm substituent positions with 1H^1H- and 13C^{13}C-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₃H₁₁ClNO₃: 264.0423).

Q. Common Pitfalls :

  • Crystallization challenges due to hygroscopicity: Use anhydrous solvents and inert atmospheres .
  • Impurity masking in NMR: Employ gradient HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Methodological Answer: Discrepancies between X-ray (e.g., bond lengths) and NMR/IR data often arise from dynamic effects or crystal packing.

  • Multi-technique validation :
    • Compare experimental XRD bond lengths (e.g., C-Cl: ~1.72 Å) with DFT-optimized structures (software: Gaussian 09) .
    • Use variable-temperature NMR to detect conformational flexibility .
  • Software cross-check : Refine XRD data with SHELXL and validate NMR assignments with MestReNova.

Case Study : A 2021 study resolved discrepancies in a similar quinoline ester by correlating XRD torsional angles with NOESY cross-peaks .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Reactive distillation : Separate volatile byproducts (e.g., methanol) during esterification to shift equilibrium (see Figure 2.2 in ) .
  • Salt-assisted extraction : Use CaCl₂ to enhance phase separation in aqueous/organic mixtures, improving purity (>99%) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for optimal regioselectivity in cyclization steps .

Q. Data-Driven Optimization :

ConditionYield (Baseline)Yield (Optimized)
Catalyst: ZnCl₂65%82%
Solvent: Toluene58%75%

Q. How can computational models predict biological activity or reactivity?

Methodological Answer:

  • 3D-QSAR : Build a model using molecular descriptors (e.g., logP, polar surface area) from similar quinoline derivatives (see Figure 5 in ) .
  • Molecular docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina.
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks .

Example : A 2021 study on methyl dihydrojasmonate analogs used 3D-QSAR to optimize anti-inflammatory activity, achieving a Pearson’s r2=0.89r^2 = 0.89 .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving SOCl₂ or chlorinated intermediates .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
  • Storage : Store at -20°C in amber vials to prevent photodegradation (≥5-year stability) .

Q. Hazard Data :

ParameterValue
GHS ClassificationH315, H319, H335
LD₅₀ (oral rat)>2000 mg/kg

Data Contradiction Analysis Example
Scenario : Discrepancy between HPLC purity (98%) and NMR integration (90% purity).
Resolution :

Check for UV-inactive impurities (e.g., inorganic salts) via LC-MS.

Recalibrate NMR integration using an internal standard (e.g., TMS).

Validate with elemental analysis (C, H, N ±0.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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